3,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
3,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can yield different oxidized or reduced derivatives .
Scientific Research Applications
3,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
Uniqueness
Compared to similar compounds, 3,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of both chlorine and fluorine atoms, as well as the benzoxazole ring.
Properties
Molecular Formula |
C20H9Cl3F2N2O2 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H9Cl3F2N2O2/c21-12-3-1-9(5-14(12)23)19(28)26-10-2-4-18-17(6-10)27-20(29-18)11-7-15(24)16(25)8-13(11)22/h1-8H,(H,26,28) |
InChI Key |
JZLQZISBKXTWMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4Cl)F)F)Cl)Cl |
Origin of Product |
United States |
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